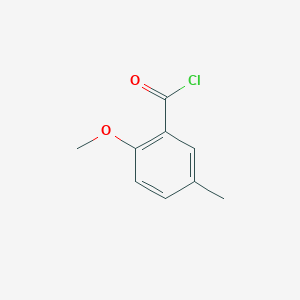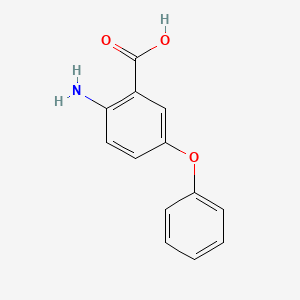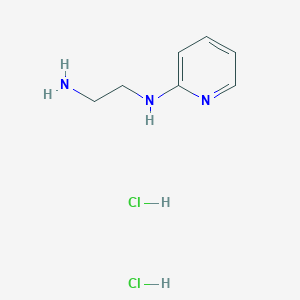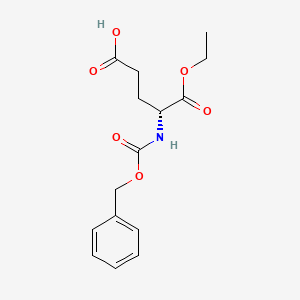
Z-D-Glu-OEt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-D-Glu-OEt, also known as N-Cbz-D-glutamic acid ethyl ester, is a derivative of D-glutamic acid. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and an ethyl ester group attached to the carboxyl group. This compound is widely used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Glu-OEt typically involves the protection of the amino group of D-glutamic acid with a benzyloxycarbonyl (Cbz) group, followed by esterification of the carboxyl group with ethanol. The reaction conditions often include the use of benzyl chloroformate as the Cbz-protecting reagent and ethanol in the presence of a catalyst such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Z-D-Glu-OEt undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Amidation: The ester group can react with amines to form amides.
Deprotection: The Cbz group can be removed under acidic or catalytic hydrogenation conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Amidation: Commonly uses amines and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC).
Deprotection: Achieved using trifluoroacetic acid (TFA) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Hydrolysis: Produces D-glutamic acid and ethanol.
Amidation: Forms D-glutamic acid amides.
Deprotection: Yields D-glutamic acid ethyl ester.
Aplicaciones Científicas De Investigación
Z-D-Glu-OEt is extensively used in scientific research, particularly in the fields of:
Mecanismo De Acción
The mechanism of action of Z-D-Glu-OEt involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during peptide synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds .
Comparación Con Compuestos Similares
Similar Compounds
N-Cbz-L-glutamic acid ethyl ester: The L-enantiomer of Z-D-Glu-OEt, used similarly in peptide synthesis.
N-Cbz-D-glutamic acid t-butyl ester: Another protected derivative with a t-butyl ester group instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific stereochemistry (D-enantiomer) and the presence of both Cbz and ethyl ester groups, which provide stability and reactivity in various synthetic applications. Its use in neuroprotective research also highlights its potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H19NO6 |
|---|---|
Peso molecular |
309.31 g/mol |
Nombre IUPAC |
(4R)-5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C15H19NO6/c1-2-21-14(19)12(8-9-13(17)18)16-15(20)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,17,18)/t12-/m1/s1 |
Clave InChI |
JNQYYJMIBOQAFC-GFCCVEGCSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Secuencia |
E |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


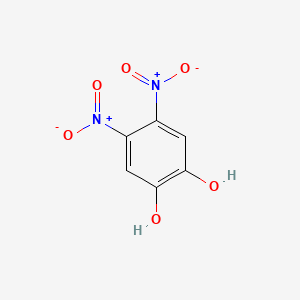
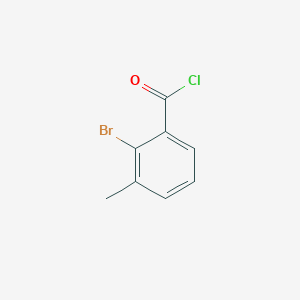
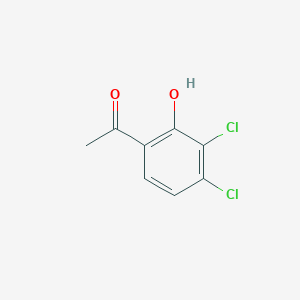
![3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1339894.png)
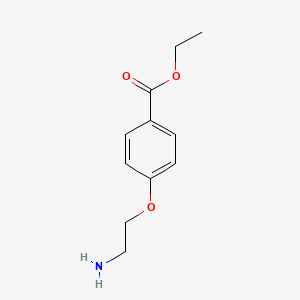
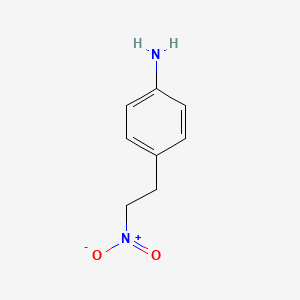
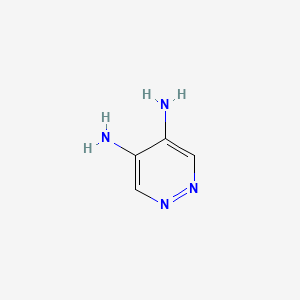
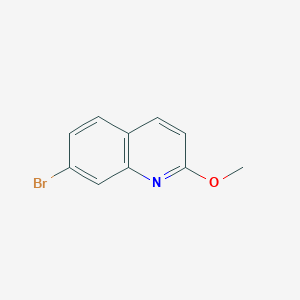
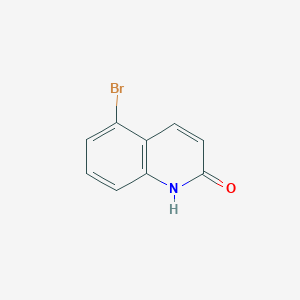
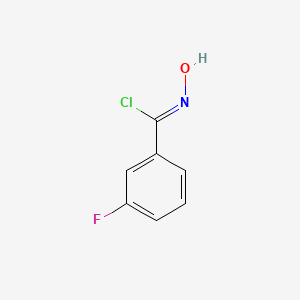
![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)
